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Compound of Interest |

Compound Name: 4-Chloro diphenyl sulfide
CAS No.: 13343-26-5
Cat. No.: B082043

Get Quote

Executive Summary

4-Chlorophenyl phenyl sulfide (CAS 13343-26-5), also known as 4-chlorodiphenyl sulfide, is an
asymmetrical diaryl thioether serving as a critical pharmacophore in medicinal chemistry and a
monomeric precursor in material science. Unlike its symmetric analog 4,4'-dichlorodiphenyl
sulfide, this compound presents a unique polarity profile due to its asymmetric chlorination,
influencing its lipophilicity and binding affinity in protein targets such as Trypanothione
Reductase (TR).

This guide synthesizes experimental data to correct common database errors regarding its
physical state, provides a validated transition-metal-catalyzed synthesis protocol, and details its
spectroscopic signature for identification.

Molecular Identity & Structural Analysis[1][2]

The molecule features a central sulfur atom bridging a phenyl ring and a 4-chlorophenyl ring.
The C-S-C bond angle is characteristic of diaryl sulfides (approx. 109°), allowing for significant
conformational flexibility. The chlorine substituent at the para position introduces an electron-
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withdrawing inductive effect (-1), slightly deactivating the associated ring compared to the
unsubstituted phenyl ring, while the sulfur atom acts as a weak activator via resonance (+M).

Property Data

IUPAC Name 1-chloro-4-(phenylsulfanyl)benzene
CAS Number 13343-26-5

Molecular Formula C12H9CIS

SMILES Clclcce(Sc2cececc2)ecl

InChl Key RKMZTRDJSKGOCM-UHFFFAOYSA-N
Molecular Weight 220.72 g/mol

Physicochemical Properties[1][3][4][5][6]1[7]1[8][9]

Critical Note on Physical State: While some aggregated chemical databases list a melting point
of 62—64°C, primary synthetic literature consistently isolates 4-chlorophenyl phenyl sulfide as a
colorless oil at room temperature [1, 2]. The solid values likely misattribute data from its
oxidized derivatives (sulfoxide/sulfone) or the symmetric dichloro- analog.

Parameter Value / Description Source/Note

Physical State Colorless Oil (Liquid at STP) Experimental [1, 2]

Density 1.25+ 0.1 g/cm3 Predicted/Calculated

Boiling Point ~339 °C (at 760 mmHg) Predicted

Solubility (Water) Insoluble Lipophilic nature

Solubility (Organic) Soluble in CH:CE, Toluene, Experimental Workup [1]
EtOAc

LogP 5.28 High Lipophilicity

Refractive Index 1.653 Predicted
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Validated Synthesis Protocol

Methodology: Iron-Catalyzed C-S Cross-Coupling Rationale: This protocol avoids toxic
palladium catalysts and expensive ligands, utilizing FeCls as an eco-friendly alternative for
forming diaryl sulfides.

Reagents & Materials[3][4][7][10][11][12][13][14][15]

e Aryl Halide: 1-chloro-4-iodobenzene (1.5 mmol)

Thiol: Thiophenol (1.0 mmol)[1]

Catalyst: FeCls (10 mol%)

Ligand: N,N'-dimethylethylenediamine (DMEDA) or similar bidentate ligand (10 mol%)

Base: NaOtBu (2.0 mmol)

Solvent: Toluene (Dry, 1.0 mL)

Step-by-Step Workflow

e Inert Atmosphere Setup: Flame-dry a sealable reaction tube and equip with a magnetic stir
bar. Flush with Argon or Nitrogen.

e Reagent Loading: Add FeCls (16 mg), Ligand (0.10 mmol), and NaOtBu (192 mg) into the
tube inside a glovebox or under strict inert gas flow.

e Substrate Addition: Add Thiophenol (0.10 mL), 1-chloro-4-iodobenzene (358 mg), and
Toluene via syringe.

e Reaction: Seal the tube with a Teflon-coated screw cap. Heat in an oil bath at 135 °C for 24
hours.

e Workup: Cool to room temperature. Dilute with CH2Cl2 (20 mL). Filter through a pad of Celite
to remove iron salts. Wash the pad with additional CH2Cl.

 Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel column
chromatography (Eluent: Hexane or Hexane/CH2zClz2).[1]
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* Yield: Expect ~90% yield of a colorless oil [1].

Reagents: Heating: Workup: Purification: Product:
Thiophenol + 4-Cl-lodobenzene — 135°C, 24 Hours [—® Dilute (DCM) — Column Chromatography 4-Chlorophenyl Phenyl Sulfide
FeCl3 / NaOtBu / Toluene Sealed Tube Filter (Celite) (Silica, Hexane) (Colorless Oil)

Click to download full resolution via product page

Figure 1: Workflow for the FeCls-catalyzed synthesis of 4-chlorophenyl phenyl sulfide.

Spectroscopic Characterization

Identification should be confirmed using *H and 3C NMR. The asymmetry of the molecule
results in distinct multiplets for the two aromatic rings.

'H NMR (400 MHz, CDCIs)

e 0 7.24 —7.35 (m, 9H): The signals for the phenyl ring and the 4-chlorophenyl ring overlap in
this region. The absence of a singlet methyl peak or broad NH peak confirms the thioether
structure.

13C NMR (150 MHz, CDClIs)

o Diagnostic Peaks (0 ppm): 127.4, 129.3, 131.0, 135.8 (and others depending on resolution).

« Interpretation: The chemical shifts reflect the aromatic carbons. The C-Cl and C-S ipso
carbons will appear at distinct shifts compared to the unsubstituted phenyl ring carbons.

Reactivity & Metabolic Pathway

The sulfide moiety is the primary site of metabolic and chemical reactivity. It undergoes
stepwise oxidation to the sulfoxide and sulfone, a pathway relevant for both drug metabolism
and material synthesis.

» Sulfoxide Formation: Reaction with 1 equivalent of oxidant (e.g., H202, mCPBA) yields 4-
chlorophenyl phenyl sulfoxide (Solid, MP ~45-47°C).
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» Sulfone Formation: Reaction with excess oxidant yields 4-chlorophenyl phenyl sulfone
(Solid, MP ~90-94°C).

4-Chlorophenyl Phenyl Sulfide
(Liquid, Lipophilic)

[O] (e.g. mCPBA, 1 eq)

4-Chlorophenyl Phenyl Sulfoxide
(Chiral Sulfoxide)

[O] (Excess)

4-Chlorophenyl Phenyl Sulfone
(Stable Solid)

Click to download full resolution via product page

Figure 2: Oxidative progression from sulfide to sulfone.

Applications in Drug Development
Trypanothione Reductase (TR) Inhibition

4-Chlorophenyl phenyl sulfide derivatives have been identified as inhibitors of Trypanothione
Reductase, an essential enzyme for the survival of Trypanosoma and Leishmania parasites.

e Mechanism: The lipophilic diaryl sulfide scaffold occupies the hydrophobic pocket of the
enzyme active site.

» Significance: TR is absent in humans (who use Glutathione Reductase), making this scaffold
a selective target for antiparasitic drug design [3].

Safety & Handling (MSDS Summary)

e GHS Classification:

o Skin Irritation: Category 2
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o Eye Irritation: Category 2A

o STOT-SE: Category 3 (Respiratory Irritation)

e Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation
of vapors.

o Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation to the
sulfoxide over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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